Ethyl 3-(4-chlorophenyl)-4-oxo-5-(4-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings. It includes a thieno[3,4-d]pyridazine ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it likely involves several steps, each introducing a different functional group or ring structure. For example, the thieno[3,4-d]pyridazine ring could be formed via a cyclization reaction .Scientific Research Applications
Synthesis and Molecular Structure
The compound's synthesis involves the reaction of specific reactants under controlled conditions, showcasing its potential for creating targeted molecular structures with desired properties. For instance, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized, demonstrating the compound's utility in generating complex structures with potential pharmacological importance. The structure is characterized by intramolecular hydrogen bonds and π-π interactions, contributing to its stability and interactions at the molecular level (Achutha et al., 2017).
Antimicrobial Activity
The antimicrobial activities of compounds synthesized from ethyl 3-(4-chlorophenyl)-4-oxo-5-(4-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate have been a significant area of research. These studies highlight the potential of such compounds in pharmacological applications, particularly in developing new antimicrobial agents. For example, novel heterocyclic compounds containing a sulfonamido moiety were synthesized, showing high antibacterial activities, indicating the compound's role in the development of new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Herbicidal Activities
Additionally, derivatives of this compound have been explored for their herbicidal activities. The synthesis and evaluation of these derivatives reveal their potential as commercial bleaching herbicides, offering new avenues for agricultural chemical development. Some compounds exhibit superior herbicidal activities against dicotyledonous plants, demonstrating the practical applications of these compounds in agriculture (Xu et al., 2008).
Future Directions
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-4-oxo-5-(4-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O4S/c1-2-33-25(32)22-19-15-34-23(27-20(30)10-6-9-16-7-4-3-5-8-16)21(19)24(31)29(28-22)18-13-11-17(26)12-14-18/h3-5,7-8,11-15H,2,6,9-10H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HALIJUFNNKDBEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CCCC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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